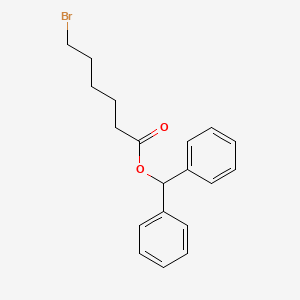

Diphenylmethyl 6-bromohexanoate

Description

Diphenylmethyl 6-bromohexanoate is a brominated ester compound featuring a hexanoate backbone substituted with a bromine atom at the 6-position and a diphenylmethyl (benzhydryl) ester group. These analogs are critical intermediates in organic synthesis, particularly for constructing drug carriers, adsorbents for dye-sensitized solar cells, and precursors for metal-organic frameworks (MOFs) .

Properties

CAS No. |

92518-33-7 |

|---|---|

Molecular Formula |

C19H21BrO2 |

Molecular Weight |

361.3 g/mol |

IUPAC Name |

benzhydryl 6-bromohexanoate |

InChI |

InChI=1S/C19H21BrO2/c20-15-9-3-8-14-18(21)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,19H,3,8-9,14-15H2 |

InChI Key |

KWYHPLDSQDPFHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CCCCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylmethyl 6-bromohexanoate can be synthesized through a multi-step process. One common method involves the esterification of 6-bromohexanoic acid with diphenylmethanol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production time and costs while maintaining high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Diphenylmethyl 6-bromohexanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the 6-bromohexanoate moiety can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield diphenylmethanol and 6-bromohexanoic acid.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used

Major Products Formed

Nucleophilic Substitution: Products include substituted hexanoates with various functional groups.

Ester Hydrolysis: Products are diphenylmethanol and 6-bromohexanoic acid.

Oxidation and Reduction: Products include carboxylic acids and alcohols, respectively

Scientific Research Applications

Mechanism of Action

The mechanism of action of diphenylmethyl 6-bromohexanoate involves its interaction with various molecular targets. The bromine atom in the 6-bromohexanoate moiety can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The diphenylmethyl group can stabilize reaction intermediates through resonance effects, facilitating various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares diphenylmethyl 6-bromohexanoate with key analogs in terms of structure, synthesis, and applications.

Methyl 6-Bromohexanoate (CAS 5454-83-1)

- Structure: Shares the 6-bromohexanoate backbone but substitutes the ester group with a methyl moiety.

- Applications: Widely used as an intermediate for drug carriers and adsorbents in solar cell technology. Its simplicity facilitates high-yield reactions in polar solvents .

- Synthesis: Typically synthesized via esterification of 6-bromohexanoic acid with methanol under acidic catalysis.

Other Structural Analogs

lists compounds with high structural similarity to methyl 6-bromohexanoate (e.g., CAS 54049-24-0, similarity score 1.00), which may share comparable reactivity. Lower-similarity analogs (e.g., CAS 72338-48-8, score 0.93) likely exhibit divergent properties due to variations in substituent placement or branching .

Comparative Analysis Table

Research Findings and Implications

- Reactivity Differences: The diphenylmethyl group may reduce electrophilicity at the ester carbonyl compared to methyl/ethyl analogs, slowing hydrolysis but improving stability in non-polar environments. This could make it advantageous for sustained-release drug formulations.

- Thermodynamic Stability : Bulkier ester groups (e.g., diphenylmethyl) likely increase steric hindrance, affecting crystallization and melting points. Methyl and ethyl analogs are more volatile and easier to purify .

- The diphenylmethyl variant’s lipophilicity could enhance cell membrane penetration, warranting further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.